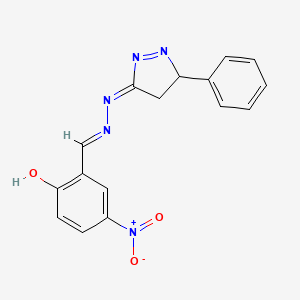![molecular formula C17H17ClN4O B6071814 3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide](/img/structure/B6071814.png)
3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide is not fully understood. However, it has been suggested that it may act by binding to ion channels and modulating their activity. This could lead to changes in membrane potential and ion flux, which could have downstream effects on cellular processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide has been found to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungi, and to have antibacterial activity against certain strains of bacteria. It has also been found to modulate the activity of ion channels, which could have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide in lab experiments is its potential as a modulator of ion channels. This could provide a new avenue for drug discovery and the development of new therapeutics. However, one limitation of using this compound is its relatively unknown mechanism of action, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide. One direction is to further investigate its mechanism of action and how it modulates ion channels. This could provide insight into its potential as a therapeutic target. Another direction is to explore its potential as an antitumor agent, and to investigate its effects on other types of cancer cells. Additionally, it would be interesting to study its potential as an antifungal and antibacterial agent, and to investigate its effects on other types of microorganisms. Finally, further research could be done to optimize the synthesis method of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropan-1-amine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(2-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)benzamide has been studied for its potential applications in scientific research. It has been found to have interesting biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to have potential as a modulator of ion channels, which are important targets for drug discovery.
Eigenschaften
IUPAC Name |
3-chloro-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c1-11(2)15(16-21-20-14-8-3-4-9-22(14)16)19-17(23)12-6-5-7-13(18)10-12/h3-11,15H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZFELNFFTANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide](/img/structure/B6071731.png)
![4-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6071745.png)
![methyl 5-phenyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B6071753.png)
![N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}-2-pyrazinecarboxamide](/img/structure/B6071765.png)
![2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine](/img/structure/B6071766.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6071781.png)
![1-[({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)methyl]cyclohexanol](/img/structure/B6071802.png)
![2-(3-pyridinyl)-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-5,6,7,8-tetrahydro-5-quinazolinamine](/img/structure/B6071804.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6071823.png)

![4-(3-hydroxyphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071836.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6071845.png)